molecular formula C31H36O18S B14078274 Rhodonocardin b

Rhodonocardin b

Cat. No.: B14078274
M. Wt: 728.7 g/mol
InChI Key: GTNPVPDWWGQDMU-QMMNKCGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhodonocardin B involves complex biosynthetic pathways. The benz[a]anthraquinone skeleton is formed through a series of enzymatic reactions, including polyketide synthesis and subsequent modifications. The sugar units are attached via glycosylation reactions, which are catalyzed by specific glycosyltransferases .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using Nocardia species. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Rhodonocardin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones .

Properties

Molecular Formula

C31H36O18S

Molecular Weight

728.7 g/mol

IUPAC Name

5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-2,3,8,12b-tetrahydroxy-3-methyl-4a-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C31H36O18S/c1-29(44)8-30(49-27-23(41)21(39)19(37)12(6-32)46-27)14(48-28-24(50)22(40)20(38)13(7-33)47-28)5-10-16(31(30,45)26(43)25(29)42)18(36)9-3-2-4-11(34)15(9)17(10)35/h2-5,12-13,19-25,27-28,32-34,37-42,44-45,50H,6-8H2,1H3/t12-,13-,19-,20-,21+,22+,23-,24-,25?,27-,28-,29?,30?,31?/m1/s1

InChI Key

GTNPVPDWWGQDMU-QMMNKCGOSA-N

Isomeric SMILES

CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)S)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

Canonical SMILES

CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5C(C(C(C(O5)CO)O)O)S)OC6C(C(C(C(O6)CO)O)O)O)O

Origin of Product

United States

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